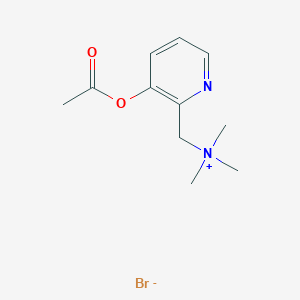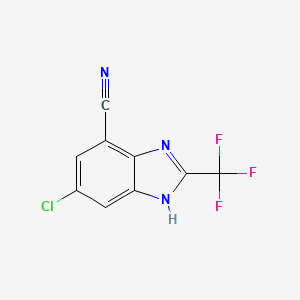
Trilithium monocarbide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trilithium monocarbide is a chemical compound with the formula CLi₃ It is a carbide, a class of compounds composed of carbon and a less electronegative element
準備方法
The synthesis of trilithium monocarbide can be achieved through several methods:
Synthesis from Simple Substances: This involves the direct combination of lithium and carbon at high temperatures. The reaction typically occurs in an inert atmosphere to prevent oxidation.
Metallothermal Reduction: This method involves the reduction of lithium compounds with a more reactive metal in the presence of carbon.
Carbothermal Reduction: In this method, lithium oxide is reduced with carbon at high temperatures to form this compound.
Plasma-Chemical Synthesis: This involves the deposition of lithium and carbon in a plasma state to form the compound.
化学反応の分析
Trilithium monocarbide undergoes various chemical reactions, including:
Oxidation: When exposed to oxygen, this compound can oxidize to form lithium oxide and carbon dioxide.
Reduction: It can be reduced further in the presence of strong reducing agents.
Substitution: this compound can undergo substitution reactions where lithium atoms are replaced by other metals or elements.
Hydrolysis: In the presence of water, it can hydrolyze to form lithium hydroxide and methane.
科学的研究の応用
Trilithium monocarbide has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions due to its reactivity.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in drug delivery mechanisms.
作用機序
The mechanism by which trilithium monocarbide exerts its effects involves its interaction with various molecular targets. In biological systems, it can interact with cellular components, leading to changes in cellular function. Its reactivity allows it to participate in various chemical pathways, making it a versatile compound in both chemical and biological contexts .
類似化合物との比較
Trilithium monocarbide can be compared with other carbides such as:
Titanium Carbide (TiC): Known for its hardness and use in cutting tools.
Vanadium Carbide (VC): Used as an inhibitor in the growth of tungsten carbide grains.
Zirconium Carbide (ZrC): Notable for its high melting point and use in high-temperature applications.
This compound is unique due to its specific combination of lithium and carbon, which imparts distinct properties not found in other carbides.
特性
CAS番号 |
70378-93-7 |
|---|---|
分子式 |
CH3Li3+2 |
分子量 |
35.9 g/mol |
IUPAC名 |
trilithium;carbanide |
InChI |
InChI=1S/CH3.3Li/h1H3;;;/q-1;3*+1 |
InChIキー |
YYSUAFGVLUEJDX-UHFFFAOYSA-N |
正規SMILES |
[Li+].[Li+].[Li+].[CH3-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5'-amino-5'-deoxy-N-[(1,1-dimethylethoxy)carbonyl]-2',3'-O-(1-methylethylidene)-Adenosine](/img/structure/B13780330.png)
![Acetamide, N-[3-[(2-cyanoethyl)methylamino]-4-methoxyphenyl]-](/img/structure/B13780332.png)
![1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chloropalladium(1+);(Z)-4-hydroxypent-3-en-2-one](/img/structure/B13780348.png)

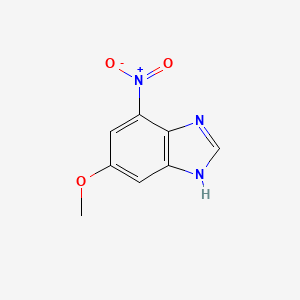
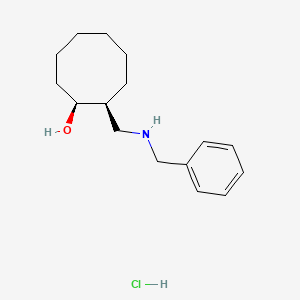
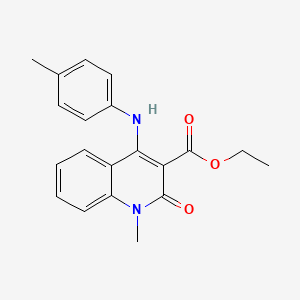
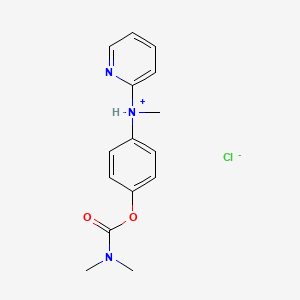
![Diisooctyl 4,4'-[(1,1,3,3-tetrabutyldistannoxane-1,3-diyl)bis(oxy)]bis[4-oxobut-2-EN-1-oate]](/img/structure/B13780378.png)
![1-Amino-2-[(2-chlorophenyl)methyl]guanidine;hydroiodide](/img/structure/B13780392.png)
![2,5-Pyrrolidinedione, 1-[2-[(3-methylphenyl)amino]ethyl]-](/img/structure/B13780395.png)
